1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea

Catalog No.
S7365476
CAS No.
M.F
C16H22Cl2N2O2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxy...

Product Name

1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea

IUPAC Name

1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C16H22Cl2N2O2/c1-10(14-8-12(17)4-7-15(14)18)19-16(22)20-13-5-2-11(9-21)3-6-13/h4,7-8,10-11,13,21H,2-3,5-6,9H2,1H3,(H2,19,20,22)/t10-,11?,13?/m0/s1

InChI Key

WWJBWJLEYSMUKY-ZBOXLXRLSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)NC(=O)NC2CCC(CC2)CO

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)NC(=O)NC2CCC(CC2)CO
DWC-UREA is a white crystalline powder that belongs to the class of urea derivatives. It was first synthesized by Vukov et al. in 2012 as a potential anticonvulsant agent. DWC-UREA was found to possess high activity against maximal electroshock seizures in rodents and was further investigated for its pharmacological properties.
DWC-UREA has a molecular formula of C18H25Cl2N3O2 and a molecular weight of 393.32 g/mol. It has a melting point of 174-176°C and a solubility of 2.5 mg/mL in water. Its logP is 3.1, indicating moderate lipophilicity. DWC-UREA is stable under acidic and basic conditions but decomposes at high temperatures.
DWC-UREA can be synthesized by reacting 2,5-dichlorophenylacetic acid with cyclohexylamine to form 2,5-dichlorophenylcyclohexylamine, which is then subjected to a reaction with isocyanate to form DWC-UREA. Several characterization methods, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, have been used to confirm the structure of DWC-UREA.
Various analytical methods have been developed to quantify DWC-UREA in different matrices, including high-performance liquid chromatography and gas chromatography. These methods provide accurate and precise results for determining the concentration of DWC-UREA in biological and environmental samples.
DWC-UREA has been shown to possess several biological properties, including anticonvulsant, antinociceptive, anti-inflammatory, and antitumor activities. It acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of several physiological processes in the central nervous system. DWC-UREA also inhibits the activity of cyclooxygenase-2, which is involved in the inflammatory response, and exhibits cytotoxic activity against various cancer cell lines.
DWC-UREA has been tested for its acute and chronic toxicity in rodents. It was found to be relatively safe at doses up to 300 mg/kg/day, with no significant adverse effects observed. However, further research is needed to evaluate its long-term toxicity and potential side effects in humans.
DWC-UREA has several potential applications in scientific experiments, including as an anticonvulsant, analgesic, anti-inflammatory, and anticancer agent. It can also be used as a tool compound for studying the role of GABA receptors in various physiological and pathological states.
Several studies have investigated the pharmacological properties of DWC-UREA, including its anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. However, further research is needed to evaluate its efficacy and safety in humans and to develop more potent and selective analogs.
DWC-UREA has several potential implications in various fields of research and industry, including drug discovery, neuroscience, and oncology. It can also be used as a tool compound for investigating the role of GABA receptors and cyclooxygenase-2 in various diseases.
Despite the promising pharmacological properties of DWC-UREA, several limitations need to be addressed, including its short half-life, poor pharmacokinetics, and potential toxicity. Further research is needed to develop more potent and selective analogs with improved pharmacological properties and to evaluate their efficacy and safety in humans. Possible future directions include:
1. Development of more potent and selective DWC-UREA analogs.
2. Investigation of the structure-activity relationship of DWC-UREA and its analogs.
3. Evaluation of the pharmacokinetics and toxicity of DWC-UREA and its analogs in preclinical and clinical studies.
4. Study of the mechanism of action of DWC-UREA and its analogs on GABA receptors and cyclooxygenase-2.
5. Exploration of the potential therapeutic applications of DWC-UREA in various diseases, including epilepsy, chronic pain, inflammation, and cancer.
6. Development of new synthesis methods for DWC-UREA and its analogs to improve their yield and purity.
7. Investigation of the environmental fate and toxicity of DWC-UREA and its analogs.
In conclusion, DWC-UREA is a promising urea derivative with potential applications in various fields of research and industry. Several studies have investigated its pharmacological properties, including its anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. However, further research is needed to develop more potent and selective analogs with improved pharmacological properties and to evaluate their efficacy and safety in humans. Possible future directions include the development of new synthesis methods, investigation of the environmental fate and toxicity, and the exploration of the potential therapeutic applications of DWC-UREA in various diseases.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

344.1058333 g/mol

Monoisotopic Mass

344.1058333 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

Explore Compound Types